molecular formula C13H12ClNO3S B10961064 2-chloro-N-(2-methoxyphenyl)benzenesulfonamide

2-chloro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B10961064
M. Wt: 297.76 g/mol
InChI Key: UJMMYHKDPZNLLC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-chloroaniline with 2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

2-chloro-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3

InChI Key

UJMMYHKDPZNLLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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